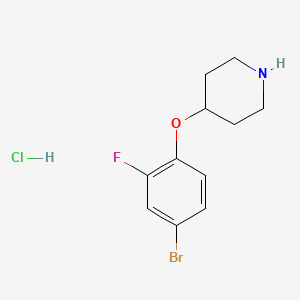

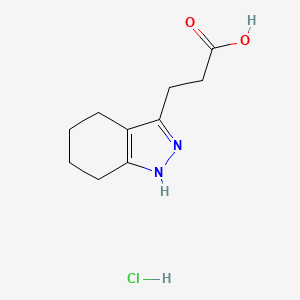

![molecular formula C6H4ClN3 B1521739 2-氯-5H-吡咯并[3,2-d]嘧啶 CAS No. 1119280-66-8](/img/structure/B1521739.png)

2-氯-5H-吡咯并[3,2-d]嘧啶

描述

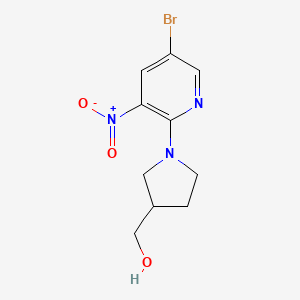

2-Chloro-5H-pyrrolo[3,2-d]pyrimidine is a chemical compound with the molecular formula C6H4ClN3 . It is a purine analog that inhibits the growth of bacteria by binding to the enzyme DNA gyrase .

Synthesis Analysis

The synthesis of 2-Chloro-5H-pyrrolo[3,2-d]pyrimidine involves the use of a microwave technique . This method is a new and robust approach for the preparation of this type of pyrrolo[2,3-d]pyrimidine derivatives .Molecular Structure Analysis

The molecular structure of 2-Chloro-5H-pyrrolo[3,2-d]pyrimidine has been well-characterized using spectral and elemental analyses as well as single-crystal X-ray diffraction .Chemical Reactions Analysis

The chemical reactions involving 2-Chloro-5H-pyrrolo[3,2-d]pyrimidine are complex and involve various steps . The compound has been found to be most active toward MCF7 with IC 50 (1.7, 5.7, and 3.4 μg/ml, respectively) relative to doxorubicin (Dox.) (26.1 μg/ml) .Physical And Chemical Properties Analysis

2-Chloro-5H-pyrrolo[3,2-d]pyrimidine is a solid at room temperature . It has a molecular weight of 153.57 .科学研究应用

Anticancer Applications

2-Chloro-5H-pyrrolo[3,2-d]pyrimidine derivatives have shown promising results in anticancer research . These compounds were tested in vitro against seven selected human cancer cell lines, including MCF7, A549, HCT116, PC3, HePG2, PACA2, and BJ1 . Some compounds showed significant activity, particularly against the MCF7 cell line .

Apoptosis Induction

These compounds have also been found to induce apoptosis (programmed cell death) in cancer cells . This is a crucial mechanism in cancer treatment as it leads to the death of cancer cells .

Cell Cycle Arrest

Certain 2-Chloro-5H-pyrrolo[3,2-d]pyrimidine derivatives have been found to cause cell cycle arrest at the G1/S phase in MCF7 cells . This prevents the cells from dividing and proliferating, thereby inhibiting the growth of the cancer .

DNA Fragmentation

Some of these compounds have been observed to increase the percentage of fragmented DNA in treated MCF7 cells . This is another mechanism through which these compounds exert their anticancer effects .

Kinase Inhibition

Pyrrolo[2,3-d]pyrimidine derivatives have been discovered as potential multi-targeted kinase inhibitors . They have shown significant activity against EGFR, Her2, VEGFR2, and CDK2 enzymes . This makes them potential candidates for the development of new anticancer therapeutics .

Proapoptotic Protein Activation

These compounds have been found to increase the activity of proapoptotic proteins such as caspase-3 and Bax . At the same time, they decrease the activity of anti-apoptotic proteins like Bcl-2 . This dual action enhances their anticancer effects .

作用机制

Target of Action

It is known that pyrrolo[3,2-d]pyrimidine derivatives have been extensively utilized in the design of small molecule inhibitors of purine nucleoside phosphorylase (pnp), dihydrofolate reductase (dhfr), the transient receptor potential channel family, and various kinases . These targets play crucial roles in cellular processes such as cell growth, cell cycle regulation, and signal transduction .

Mode of Action

It is suggested that pyrrolo[3,2-d]pyrimidine derivatives may act as dna or rna alkylators . Alkylating agents work by adding an alkyl group to the guanine base of the DNA molecule, preventing the strands of the double helix from linking as they should. This causes breakage of the DNA strands, inhibiting DNA replication and RNA transcription .

Biochemical Pathways

Given its potential role as a dna alkylator, it can be inferred that it may affect pathways related to dna replication and rna transcription .

Pharmacokinetics

It is known that the compound’s molecular weight is 15357 , which could influence its bioavailability and pharmacokinetic profile.

Result of Action

It is suggested that pyrrolo[3,2-d]pyrimidine derivatives may cause cell cycle arrest at the g1/s phase and induce apoptotic death of cells . Additionally, these compounds may increase the activity of caspase 8 and BAX, while decreasing the activity of Bcl2 .

Action Environment

It is known that the compound should be stored in a refrigerator and its shipping temperature is room temperature , suggesting that temperature could affect its stability.

安全和危害

The safety information for 2-Chloro-5H-pyrrolo[3,2-d]pyrimidine indicates that it is a hazardous substance . It has been assigned the signal word “Warning” and is associated with hazard statements H302, H315, H319, H332, H335 . Precautionary measures include avoiding breathing dust and contact with skin and eyes .

未来方向

属性

IUPAC Name |

2-chloro-5H-pyrrolo[3,2-d]pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4ClN3/c7-6-9-3-5-4(10-6)1-2-8-5/h1-3,8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWPPASWKWXDDFK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC2=CN=C(N=C21)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40672149 | |

| Record name | 2-Chloro-5H-pyrrolo[3,2-d]pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40672149 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-5H-pyrrolo[3,2-d]pyrimidine | |

CAS RN |

1119280-66-8 | |

| Record name | 2-Chloro-5H-pyrrolo[3,2-d]pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40672149 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

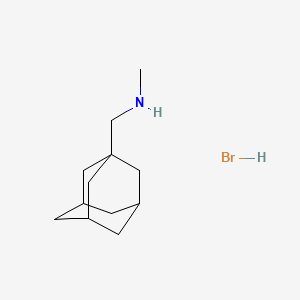

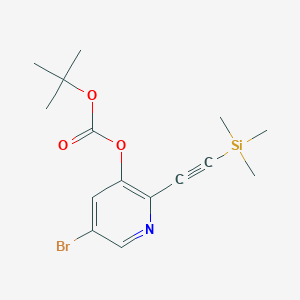

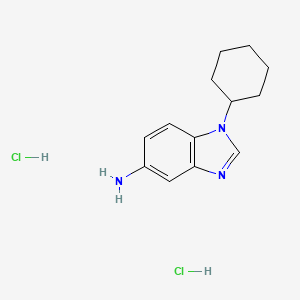

![6-((3-((tert-Butyldimethylsilyloxy)methyl)-pyrrolidin-1-yl)methyl)furo[3,2-b]pyridine](/img/structure/B1521671.png)

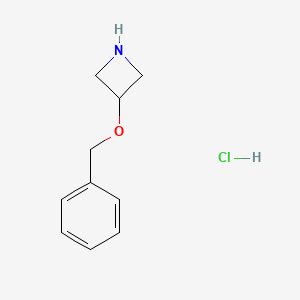

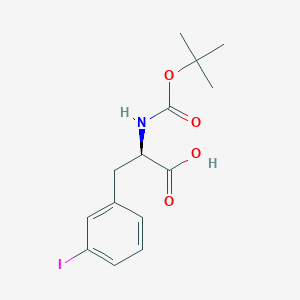

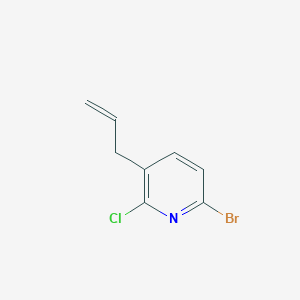

![C-[1-(2-Chloro-phenyl)-cyclopropyl]-methylaminehydrochloride](/img/structure/B1521674.png)

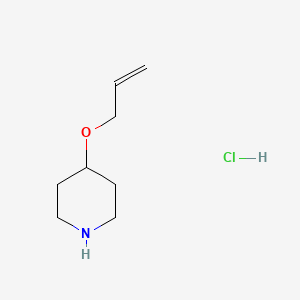

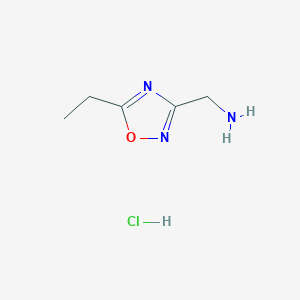

![{2-[3-(3-Methylbenzyl)-1H-1,2,4-triazol-5-YL]-ethyl}amine hydrochloride](/img/structure/B1521677.png)